molecular formula C12H10F2O B11894031 1-(Difluoromethyl)-4-methoxynaphthalene

1-(Difluoromethyl)-4-methoxynaphthalene

Cat. No.: B11894031
M. Wt: 208.20 g/mol
InChI Key: KNEUPBDXNNKYHB-UHFFFAOYSA-N
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Description

1-(Difluoromethyl)-4-methoxynaphthalene (CAS 867377-17-1) is a high-purity organic compound with a molecular formula of C12H10F2O and a molecular weight of 208.20 . This naphthalene derivative is characterized by a difluoromethyl group at the 1-position and a methoxy group at the 4-position, a structure that makes it a valuable intermediate in advanced chemical synthesis. This compound is primarily used in research and development, particularly in the fields of medicinal chemistry and materials science. Its molecular structure suggests potential applications as a key building block in the synthesis of more complex molecules. The difluoromethyl group is a known bioisostere, which can influence the electronic properties, metabolic stability, and bioavailability of lead compounds, making this reagent highly valuable for creating analogs in drug discovery projects . Researchers also explore its use in the development of organic fluorescent materials and ligands for catalytic systems, leveraging the rigid naphthalene backbone. Please note that this product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses, or for any form of human or animal consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H10F2O

Molecular Weight

208.20 g/mol

IUPAC Name

1-(difluoromethyl)-4-methoxynaphthalene

InChI

InChI=1S/C12H10F2O/c1-15-11-7-6-10(12(13)14)8-4-2-3-5-9(8)11/h2-7,12H,1H3

InChI Key

KNEUPBDXNNKYHB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C2=CC=CC=C21)C(F)F

Origin of Product

United States

Advanced Synthetic Methodologies for 1 Difluoromethyl 4 Methoxynaphthalene

Strategies for Regioselective Difluoromethylation of Aromatic Systems

Achieving regioselectivity in the difluoromethylation of naphthalene (B1677914) derivatives is a key challenge. The electronic properties of the methoxy (B1213986) group on the naphthalene ring direct the substitution to specific positions. Various strategies have been developed to control the position of the incoming difluoromethyl group.

Direct C-H Difluoromethylation Approaches

Direct C-H functionalization is an atom-economical and efficient strategy for introducing functional groups without the need for pre-functionalized substrates. nih.govdicp.ac.cn

Transition metal catalysis provides a powerful tool for the direct and regioselective difluoromethylation of aromatic C-H bonds. beilstein-journals.orgnih.gov While specific examples for 1-methoxynaphthalene (B125815) are not extensively detailed in the provided results, the general principles can be applied. For instance, palladium-catalyzed methods have been developed for the difluoromethylation of arylboronic acids using chlorodifluoromethane (B1668795) (ClCF2H) as the difluoromethyl source, suggesting a potential route from a boronic acid derivative of 1-methoxynaphthalene. nih.gov Mechanistic studies of such reactions often point to the involvement of a metal-difluorocarbene intermediate. nih.gov Copper-mediated C-H oxidative difluoromethylation of heteroarenes using TMSCF2H has also been reported, highlighting the potential of copper catalysis in this area. dicp.ac.cn The choice of metal catalyst and ligands is crucial for controlling the regioselectivity of the reaction.

Catalyst SystemDifluoromethylating AgentSubstrate TypeKey Features
PalladiumClCF2HArylboronic acids/estersHigh efficiency, broad scope including pharmaceuticals. nih.gov
Copper/PQTMSCF2HHeteroarenesMild, regioselective, oxidant is crucial. dicp.ac.cn
RutheniumNot specified2-Arylpyridine derivativesmeta-selective C-H difluoromethylation. mdpi.com

Table 1: Examples of Transition Metal-Catalyzed Difluoromethylation

Radical difluoromethylation has emerged as a versatile method for functionalizing aromatic systems under mild conditions. nih.govresearchgate.net The difluoromethyl radical (•CF2H) can be generated from various precursors and exhibits nucleophilic character, preferentially reacting with electron-deficient π-systems. nih.govnih.gov For electron-rich systems like 1-methoxynaphthalene, this can present a challenge. However, strategies using radical-based approaches have been developed. For example, a method for the radical chlorodifluoromethylation of (hetero)arenes using chlorodifluoroacetic anhydride (B1165640) has been reported, where the resulting chlorodifluoromethylated arene can be subsequently converted to the difluoromethylated product. nih.gov Photoredox catalysis is a common strategy to initiate these radical reactions, often using visible light. mdpi.comrsc.org

Radical PrecursorInitiation MethodSubstrate ScopeKey Features
Zn(SO2CF2H)2 (DFMS)t-BuOOH/TFANitrogen-containing heteroarenesMild, scalable, open-flask conditions. nih.gov
PhSO2SCF2HVisible lightArenes and heteroarenesMetal-catalyst-free, redox-neutral. nih.govrsc.org
[Bis(difluoroacetoxy)iodo]benzenePhotolysisHeteroarenesNo additional reagents or catalysts needed. nih.gov

Table 2: Radical-Mediated C-H Difluoromethylation Protocols

Precursor-Based Difluoromethylation Routes

This approach involves the synthesis of a naphthalene precursor that is then converted to the final difluoromethylated product.

Electrophilic difluoromethylating reagents are designed to deliver a "CF2H+" equivalent to a nucleophilic substrate. While direct electrophilic difluoromethylation of an electron-rich aromatic ring like 1-methoxynaphthalene can be challenging due to competing reactions, these reagents are effective for functionalizing other nucleophiles. nih.gov For instance, S-(difluoromethyl)diarylsulfonium salts have been developed for the electrophilic difluoromethylation of various nucleophiles, although their direct application to aromatic C-H bonds is limited. nih.govrsc.org A more plausible route would involve the reaction of an organometallic derivative of 1-methoxynaphthalene with an electrophilic difluoromethylating agent.

Nucleophilic difluoromethylation involves the reaction of a "CF2H-" equivalent with an electrophilic substrate. A common precursor for 1-(difluoromethyl)-4-methoxynaphthalene would be 4-methoxy-1-naphthaldehyde (B103360). cas.orgsigmaaldrich.com The aldehyde can be converted to the target compound via nucleophilic difluoromethylation. Reagents like TMSCF2H (trimethyl(difluoromethyl)silane) can act as a source of the difluoromethyl anion. nih.gov Another approach involves the defluorinative functionalization of trifluoromethyl groups to generate a difluoromethyl anion in situ. chemrxiv.org

A synthetic route starting from 4-methoxy-1-naphthol (B1194100) is also conceivable. nih.gov This could be converted to an electrophilic derivative which then reacts with a nucleophilic difluoromethyl source.

Nucleophilic ReagentPrecursor TypeKey Features
Me3SiCF2H (TMSCF2H)Aldehydes, KetonesEfficient, often used with an initiator like CsF/18-crown-6. nih.gov
PhSO2CF2HAldehydes, IminesGenerates a difluoromethyl anion equivalent for nucleophilic addition. cas.cn
Trifluoromethyl compoundsNot specifiedDefluorinative functionalization to generate a difluoromethyl anion. chemrxiv.org

Table 3: Nucleophilic Difluoromethylation Approaches

Synthesis of 4-Methoxynaphthalene Precursors and Their Functionalization

The successful synthesis of this compound is critically dependent on the availability and selective functionalization of the 4-methoxynaphthalene precursor.

Methods for Regioselective Functionalization of Naphthalene Core

The naphthalene ring system allows for regioselective functionalization. Electrophilic aromatic substitution on 1-methoxynaphthalene, for instance, is directed by the activating and ortho-, para-directing methoxy group. Halogenation at the 4-position of 1-methoxynaphthalene provides a key precursor for cross-coupling reactions. This can be achieved using standard halogenating agents. For example, bromination can be carried out using N-bromosuccinimide (NBS) in a suitable solvent.

Introduction of Methoxy Group in Naphthalene Ring Systems

The methoxy group can be introduced onto the naphthalene core through several established methods. A common approach is the Williamson ether synthesis, starting from the corresponding naphthol. For example, 1-naphthol (B170400) can be deprotonated with a base like sodium hydroxide (B78521), followed by reaction with a methylating agent such as methyl iodide or dimethyl sulfate, to yield 1-methoxynaphthalene. This straightforward and high-yielding reaction is fundamental to accessing the necessary precursors.

Optimization of Reaction Conditions and Catalyst Development

The efficiency and selectivity of the difluoromethylation reaction are highly dependent on the careful optimization of various reaction parameters, including the solvent, catalyst, and ligands.

Solvent Effects and Their Influence on Reaction Efficiency

The choice of solvent can significantly impact the outcome of difluoromethylation reactions. In palladium-catalyzed cross-coupling reactions, polar aprotic solvents such as dioxane, THF, and DMF are commonly employed. The solubility of the reactants and the catalyst, as well as the solvent's ability to coordinate with the metal center, can influence reaction rates and yields. For instance, in the difluoromethylation of phenols with difluoromethyltriflate, acetonitrile (B52724) was found to be a superior co-solvent compared to DMF, DMSO, or dioxane. nih.gov

Table 2: Solvent Effects on the Difluoromethylation of 4-Butylphenol nih.gov

EntryCo-SolventYield of ArOCF2H (%)
1DMF43
2DMSO59
3Dioxane54
4THF62
5MeCN71

This data illustrates the importance of solvent screening in optimizing difluoromethylation reactions.

Ligand Design and Catalyst Loading Optimization in Catalytic Difluoromethylation

In palladium-catalyzed difluoromethylation, the design of the phosphine (B1218219) ligand is crucial for achieving high catalytic activity and selectivity. Sterically demanding and electron-rich ligands often promote the challenging reductive elimination step in the catalytic cycle. For the palladium-catalyzed difluoromethylation of aryl chlorides and bromides, ligands such as BrettPhos have been shown to be effective. sci-hub.se

Catalyst loading is another critical parameter to optimize. While higher catalyst loadings can lead to faster reactions and higher yields, minimizing the amount of the expensive palladium catalyst is desirable for economic and environmental reasons. Optimization studies often involve screening different catalyst loadings to find the optimal balance between reaction efficiency and cost. For example, in the palladium-catalyzed difluoromethylation of heteroaryl bromides, a catalyst loading of 5 mol% of the palladium precursor was found to be effective, with lower loadings leading to reduced yields. nih.gov

Table 3: Effect of Catalyst Loading on Palladium-Catalyzed Difluoromethylation nih.gov

EntryPd(dba)2 (mol%)DPEPhos (mol%)Yield (%)
15.010.090
22.04.050

This table highlights the sensitivity of the reaction to catalyst loading.

Reaction Kinetics and Temperature Control for Improved Selectivity

The synthesis of this compound can be approached through various difluoromethylation strategies. The kinetics of these reactions are paramount in determining the efficiency and selectivity of the process. While specific kinetic data for the difluoromethylation of 4-methoxynaphthalene is not extensively available in public literature, general principles derived from similar transformations offer valuable insights.

One common approach involves the use of a difluoromethyl source, such as (difluoromethyl)trimethylsilane (B44995) (TMSCF2H), often activated by a fluoride (B91410) source, or radical difluoromethylation agents. The reaction rate is influenced by several factors, including the concentration of the reactants, the nature of the solvent, and, most critically, the temperature.

Temperature Control:

Temperature plays a multifaceted role in the synthesis of this compound. It not only affects the reaction rate but also significantly influences the selectivity, particularly concerning the formation of regioisomers. The naphthalene core possesses multiple reactive sites, and controlling the position of difluoromethylation is a key challenge.

Lowering the reaction temperature can often enhance selectivity by favoring the thermodynamically more stable product or by increasing the difference in activation energies for the formation of different isomers. For instance, in many electrophilic aromatic substitution reactions, lower temperatures lead to a higher proportion of the para-substituted product. In the context of radical difluoromethylation, temperature can affect the rate of radical generation and subsequent propagation steps, which can also impact isomer distribution.

A hypothetical study on the effect of temperature on the difluoromethylation of 4-methoxynaphthalene could yield data as presented in the interactive table below. This illustrative data highlights the typical trade-off between reaction rate and selectivity.

Table 1: Illustrative Effect of Temperature on the Difluoromethylation of 4-methoxynaphthalene

Reaction Temperature (°C)Reaction Time (hours)Conversion of 4-methoxynaphthalene (%)Selectivity for this compound (%)
-78243595
-20126085
068570
2529860

This table is based on general principles of chemical kinetics and selectivity in aromatic substitutions and does not represent experimentally verified data for this specific reaction.

The data illustrates that as the temperature increases, the reaction proceeds faster (shorter reaction time and higher conversion), but the selectivity for the desired 1-isomer decreases, likely due to the formation of other isomers. Therefore, careful optimization of the reaction temperature is crucial for maximizing the yield of the desired product while minimizing the formation of impurities.

Isolation and Purification Techniques for Intermediates and Final Product

The successful synthesis of this compound is contingent upon effective isolation and purification of both the final product and any key intermediates. The choice of purification method depends on the physical and chemical properties of the compounds, such as polarity, solubility, and volatility.

Purification of Intermediates:

Intermediates in the synthesis, which could include other isomers or partially reacted starting materials, often require purification before proceeding to the next step. Column chromatography is a widely used technique for this purpose. The choice of stationary phase (e.g., silica (B1680970) gel or alumina) and mobile phase (a single solvent or a mixture of solvents) is critical for achieving good separation. For compounds of moderate polarity like methoxynaphthalene derivatives, a common solvent system for silica gel chromatography is a mixture of a non-polar solvent like hexane (B92381) or heptane (B126788) with a more polar solvent such as ethyl acetate (B1210297) or dichloromethane. The optimal ratio is typically determined by thin-layer chromatography (TLC).

Purification of the Final Product:

The final product, this compound, must be purified to a high degree to be suitable for its intended applications. The following techniques are commonly employed:

Column Chromatography: As with the intermediates, column chromatography is a primary method for purifying the final product. High-performance liquid chromatography (HPLC) can be used for analytical-scale separation and for the purification of small quantities with high purity. For larger-scale purifications, flash chromatography is often the method of choice. A potential mobile phase for the purification of this compound on silica gel could be a gradient of ethyl acetate in hexane.

Table 2: Illustrative Column Chromatography Parameters for Purification

CompoundStationary PhaseMobile Phase (Eluent)
Reaction Intermediate (e.g., isomeric mixture)Silica Gel 60Hexane:Ethyl Acetate (95:5 to 80:20 gradient)
This compound Silica Gel 60Hexane:Dichloromethane (80:20)

This table provides representative conditions and may require optimization for a specific synthetic route.

Crystallization: Recrystallization is a powerful technique for purifying solid compounds. The principle relies on the difference in solubility of the desired compound and its impurities in a particular solvent or solvent mixture at different temperatures. An ideal solvent for recrystallization will dissolve the compound sparingly at room temperature but completely at its boiling point. For this compound, which is expected to be a solid at room temperature, a suitable solvent might be a non-polar solvent like heptane or a mixed solvent system, such as ethanol/water or acetone/water. The process involves dissolving the crude product in a minimal amount of hot solvent, followed by slow cooling to induce the formation of pure crystals.

Distillation: If the product is a liquid with a sufficiently high boiling point and is thermally stable, vacuum distillation can be an effective purification method to separate it from non-volatile impurities.

The choice and combination of these purification techniques are essential to obtain this compound with the high purity required for further research and application.

Elucidation of Reaction Mechanisms and Kinetics in Synthesis of 1 Difluoromethyl 4 Methoxynaphthalene

Mechanistic Pathways of Key Difluoromethylation Reactions

While specific mechanistic studies on the synthesis of 1-(difluoromethyl)-4-methoxynaphthalene are not extensively documented in the current literature, the reaction is expected to proceed through pathways analogous to those established for the difluoromethylation of other aromatic compounds, particularly those with electron-rich systems like 1-methoxynaphthalene (B125815). The primary approaches include radical-mediated pathways, organometallic catalysis, and reactions involving Lewis acids/bases.

Detailed Analysis of Radical-Mediated Pathways (e.g., SET, atom transfer)

Radical-mediated reactions offer a powerful and versatile method for the formation of C-CF₂H bonds. These pathways typically involve the generation of a difluoromethyl radical (•CF₂H), which then adds to the aromatic ring.

Single Electron Transfer (SET) Pathway: In a potential SET-mediated pathway, an electron is transferred from a reductant or a photoexcited catalyst to a suitable difluoromethyl precursor, or from an electron-rich species to the precursor, to generate a radical anion which then fragments to release the •CF₂H radical. For the synthesis of this compound, this could be conceptualized as follows:

Initiation: A radical initiator, such as a peroxide or a photoredox catalyst, facilitates the generation of the •CF₂H radical from a precursor like bromodifluoromethane (B75531) (BrCF₂H) or sodium difluoromethanesulfinate (HCF₂SO₂Na).

Propagation: The highly electrophilic •CF₂H radical attacks the electron-rich naphthalene (B1677914) ring of 1-methoxynaphthalene. The methoxy (B1213986) group at the C4 position directs the radical addition preferentially to the ortho and para positions. Due to steric hindrance from the peri-hydrogen at C8, addition at the C2 or C5 positions is more likely. The formation of this compound would involve addition at a position that subsequently leads to the final product, though direct C-H functionalization at the 1-position is also a possibility depending on the specific reagents and conditions.

Termination: The resulting radical intermediate is then oxidized to a carbocation, which subsequently loses a proton to restore aromaticity, yielding this compound.

The radical-nucleophilic aromatic substitution (SRN1) mechanism is another relevant pathway, particularly if a leaving group is present on the naphthalene ring. This chain reaction involves the formation of an aryl radical anion, which then fragments to an aryl radical. This radical can then react with a difluoromethyl source.

Atom Transfer Radical Addition (ATRA): In an ATRA-type mechanism, a transition metal catalyst, often copper or iron, facilitates the transfer of a halogen atom from a precursor like bromodifluoromethane to generate the •CF₂H radical. This radical then adds to the aromatic substrate.

Investigation of Organometallic Intermediates in Catalytic Cycles

Organometallic catalysis, particularly using palladium or copper, provides a highly efficient and selective route for difluoromethylation.

Palladium-Catalyzed Cross-Coupling: A plausible route would involve the cross-coupling of a 1-halo-4-methoxynaphthalene with a difluoromethylating agent in the presence of a palladium catalyst. The catalytic cycle would likely proceed through the following key steps:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (e.g., 1-iodo-4-methoxynaphthalene) to form a Pd(II) intermediate.

Transmetalation: A difluoromethyl-containing organometallic reagent (e.g., from TMSCF₂H or Zn(CF₂H)₂) transfers the difluoromethyl group to the palladium center, displacing the halide.

Reductive Elimination: The resulting Pd(II) complex undergoes reductive elimination to form the desired this compound and regenerate the Pd(0) catalyst.

Copper-Catalyzed Reactions: Copper-catalyzed methods are also prominent in difluoromethylation chemistry. These reactions can proceed through various intermediates. For instance, a Cu(I) species can react with a difluoromethyl source to form a copper-difluoromethyl intermediate (CuCF₂H). This intermediate can then participate in a cross-coupling reaction with an aryl halide. Some studies suggest that these copper-mediated reactions may also involve radical intermediates. rsc.org

Role of Lewis Acids/Bases in Non-Catalytic Difluoromethylation

Lewis acids can play a crucial role in activating either the difluoromethylating agent or the aromatic substrate. For instance, a Lewis acid could coordinate to a difluoromethyl precursor, enhancing its electrophilicity. Alternatively, in reactions involving difluorocarbene (:CF₂), a strong base is typically used to generate the carbene from a precursor like HCF₂Cl or TMSCF₂H. The highly reactive difluorocarbene can then be trapped by the electron-rich π-system of 1-methoxynaphthalene, although this often leads to cyclopropanation products with alkenes rather than direct C-H insertion into arenes. However, difluoromethylation of phenols via difluorocarbene has been reported, suggesting a related mechanism could be operative for naphthols or their ethers under specific conditions.

Kinetic Studies and Determination of Rate-Limiting Steps

Measurements of Activation Energies and Pre-exponential Factors

The activation energy (Ea) represents the minimum energy required for a reaction to occur, while the pre-exponential factor (A) relates to the frequency of collisions in the correct orientation. wikipedia.orglibretexts.org These parameters are determined experimentally by measuring the reaction rate at different temperatures and applying the Arrhenius equation.

For a hypothetical radical difluoromethylation of 1-methoxynaphthalene, the activation energy would be influenced by the stability of the radical intermediates formed. The electron-donating methoxy group would stabilize the intermediate radical cation, potentially lowering the activation energy for the radical addition step.

In an organometallic catalytic cycle, the rate-limiting step could be the oxidative addition, transmetalation, or reductive elimination. The nature of the halide, the ligands on the metal, and the difluoromethylating agent would all influence the activation energy of each step. For instance, the C-I bond is weaker than C-Br or C-Cl bonds, so oxidative addition to an iodo-substituted naphthalene would likely have a lower activation energy.

Table 1: Hypothetical Kinetic Parameters for Different Mechanistic Steps

Mechanistic StepPlausible Rate-Limiting StepFactors Influencing Activation Energy (Ea)Expected Pre-exponential Factor (A)
Radical-Mediated Radical addition to the aromatic ringStability of the radical intermediate, steric hindranceHigh, due to multiple possible collision sites
Organometallic (Pd) Oxidative Addition or Reductive EliminationNature of halide, ligand sterics and electronicsModerate, depends on the orderliness of the transition state
Organometallic (Cu) Transmetalation or SETStability of the Cu-CF₂H species, redox potentialsModerate to High, depending on the exact mechanism

This table is illustrative and based on general principles of reaction kinetics; specific values require experimental determination.

Isotope Effect Studies for Mechanistic Delineation

Kinetic Isotope Effects (KIEs) are a powerful tool for elucidating reaction mechanisms by identifying bond-breaking events in the rate-determining step. semanticscholar.org

Deuterium (B1214612) Isotope Effect (kH/kD): If the C-H bond at the 1-position of 4-methoxynaphthalene is broken in the rate-limiting step of a direct C-H difluoromethylation reaction, a primary kinetic isotope effect (typically kH/kD > 2) would be observed when comparing the reaction rate of the normal substrate with its deuterated counterpart (1-deuterio-4-methoxynaphthalene). If no significant KIE is observed, it would suggest that C-H bond cleavage occurs in a fast step after the rate-determining step. For electrophilic aromatic substitution reactions, the C-H bond breaking step is often not rate-limiting. rsc.org An inverse isotope effect (kH/kD < 1) can sometimes be observed in chlorination of naphthalene, which is attributed to changes in hybridization at the carbon atom in the transition state. researchgate.net

Carbon-13 Isotope Effect (¹²C/¹³C): A ¹³C KIE could be measured at the carbon atom undergoing substitution. This can provide further insight into the nature of the transition state. A significant ¹³C KIE would be expected if the bonding at this carbon is substantially altered in the rate-limiting step.

Table 2: Expected Kinetic Isotope Effects for Postulated Mechanisms

MechanismRate-Limiting Step Involving C-H/C-X CleavageExpected Primary KIE (kH/kD)
Direct C-H Difluoromethylation C-H bond cleavage> 2
Electrophilic Aromatic Substitution Formation of σ-complex≈ 1
Organometallic Cross-Coupling Oxidative addition to C-X bondNo primary H/D KIE, but a ¹³C KIE at the C-X carbon is expected.

This table presents expected trends. The actual values can be influenced by various factors and require experimental validation.

Computational Validation and Refinement of Proposed Mechanisms

Due to the absence of specific experimental kinetic and mechanistic studies for the synthesis of this compound, computational chemistry, particularly Density Functional Theory (DFT), serves as an invaluable tool for elucidating the most probable reaction pathways and refining the proposed mechanisms. rsc.org Such computational investigations can provide deep insights into the thermodynamics and kinetics of the potential electrophilic and radical routes.

For the proposed electrophilic aromatic substitution pathway, DFT calculations can be employed to model the reaction energy profile. This involves calculating the Gibbs free energies of the reactants, the key intermediates (such as the sigma complex or Wheland intermediate), and the transition states connecting them. A critical aspect to investigate would be the regioselectivity of the attack of the electrophilic difluoromethylating agent. By comparing the activation energies for the formation of the Wheland intermediates corresponding to attack at the C1 versus other positions on the naphthalene ring, a theoretical prediction of the major regioisomer can be made. It is expected that the transition state leading to substitution at the C1 position would be significantly lower in energy due to the strong activating and ortho,para-directing nature of the methoxy group.

Parameter C1-Substitution Pathway C2-Substitution Pathway C3-Substitution Pathway
Activation Energy (ΔG‡) (kcal/mol) 18.525.224.8
Reaction Energy (ΔG) (kcal/mol) -12.3-10.1-10.5
Key Intermediate Stability (kcal/mol) -5.7 (Wheland Intermediate)-3.1 (Wheland Intermediate)-3.4 (Wheland Intermediate)
This table presents hypothetical DFT-calculated energy values for the electrophilic difluoromethylation of 4-methoxynaphthalene, illustrating the expected kinetic and thermodynamic preference for substitution at the C1 position.

Similarly, for the radical-mediated pathway, computational modeling can be used to scrutinize the proposed catalytic cycle. The energies of the difluoromethyl radical, the photocatalyst in its various oxidation states, and the radical adducts with 4-methoxynaphthalene can be calculated. Comparing the energy barriers for the addition of the •CF2H radical to different positions on the naphthalene ring would provide a rationale for the observed or predicted regioselectivity. Furthermore, the subsequent oxidation and deprotonation steps can be modeled to ensure a complete and energetically feasible reaction profile.

Step Proposed Mechanism Calculated Activation Barrier (kcal/mol)
1Formation of •CF2H radical from precursor5.2
2aRadical addition to C1 of 4-methoxynaphthalene8.9
2bRadical addition to C2 of 4-methoxynaphthalene14.3
3Oxidation of the radical adduct-25.7 (exergonic)
4Deprotonation to yield final product-8.1 (exergonic)
This table provides a hypothetical breakdown of the calculated activation barriers for key steps in a proposed photoredox-catalyzed radical difluoromethylation, highlighting the kinetic favorability of radical attack at the C1 position.

Theoretical and Computational Chemistry of 1 Difluoromethyl 4 Methoxynaphthalene

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

Furthermore, these simulations are crucial for understanding the impact of different solvents on the molecule's structure and dynamics. By simulating the compound in various solvent environments (e.g., polar, nonpolar, protic, aprotic), researchers can predict how intermolecular forces govern its behavior in solution. This knowledge is vital for applications in areas such as reaction chemistry and materials science.

Despite the potential insights, a search of available scientific literature did not yield any specific studies that have performed molecular dynamics simulations on 1-(Difluoromethyl)-4-methoxynaphthalene. Consequently, no data tables on its dynamic properties or solvent effects could be compiled.

Prediction of Spectroscopic Signatures for Mechanistic Interpretation

Theoretical prediction of spectroscopic signatures, such as infrared (IR) and Raman spectra, is another cornerstone of computational chemistry. By calculating the vibrational frequencies of a molecule and its potential transition states, scientists can gain a deeper understanding of its structure and the pathways of chemical reactions it might undergo.

For this compound, theoretical vibrational frequencies could help in the interpretation of experimental spectra and provide crucial information for identifying reaction intermediates and transition states. This is particularly valuable for elucidating complex reaction mechanisms.

As with molecular dynamics, a thorough search for published research on the theoretical spectroscopic signatures of this compound proved unfruitful. The absence of such studies means that no data tables of predicted vibrational frequencies for this compound or its transition states can be presented.

Advanced Spectroscopic Characterization for Structural and Mechanistic Insights

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural determination of 1-(difluoromethyl)-4-methoxynaphthalene. A combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR experiments allows for the complete assignment of all proton and carbon signals and provides insights into the molecule's conformation.

Two-dimensional NMR experiments are fundamental in establishing the covalent framework of the molecule.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) coupling networks within the naphthalene (B1677914) ring system. For this compound, COSY spectra would show correlations between adjacent aromatic protons, aiding in the assignment of the signals in the complex aromatic region. For instance, the proton at position 2 would show a correlation with the proton at position 3. researchgate.netresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct one-bond correlations between protons and the carbon atoms they are attached to. chemicalbook.com It is crucial for assigning the carbon signals of the naphthalene ring and the methoxy (B1213986) group by correlating them to their directly bonded protons. The proton of the difluoromethyl group would show a correlation to the carbon of that same group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range (typically 2-3 bonds) heteronuclear couplings between protons and carbons. chemicalbook.com This is particularly powerful for establishing the connectivity between different parts of the molecule. Key HMBC correlations for this compound would include correlations from the methoxy protons to the C4 carbon, and from the difluoromethyl proton to the C1 and C2 carbons of the naphthalene ring, confirming the substitution pattern.

A hypothetical assignment of the ¹H and ¹³C NMR signals for this compound is presented below, based on data from analogous structures. chemicalbook.comrsc.org

Hypothetical ¹H and ¹³C NMR Data for this compound

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Key HMBC Correlations (¹H → ¹³C)
1-CHF₂ ~6.8 (t, JHF ≈ 56 Hz) ~115 (t, JCF ≈ 240 Hz) C2, C8a
2-H ~7.4 (d) ~122 C1, C3, C4, C8a
3-H ~7.6 (d) ~127 C1, C2, C4a
4-OCH₃ ~4.0 (s) ~56 C4
5-H ~8.1 (d) ~126 C4, C6, C7, C8a
6-H ~7.5 (t) ~125 C5, C8
7-H ~7.6 (t) ~127 C5, C8a
8-H ~8.0 (d) ~123 C1, C6, C7, C8a
C1 - ~130 (t, JCF ≈ 25 Hz) -
C4 - ~158 -
C4a - ~128 -

Chemical shifts are estimates and will vary based on solvent and experimental conditions. Coupling patterns (d = doublet, t = triplet, s = singlet) and coupling constants (J) are predicted.

¹⁹F NMR spectroscopy is a highly sensitive technique that provides specific information about the fluorine-containing part of the molecule. azom.comnih.gov For this compound, the ¹⁹F NMR spectrum is expected to show a single resonance for the two equivalent fluorine atoms of the difluoromethyl group.

This resonance will appear as a doublet due to coupling with the single proton of the difluoromethyl group (¹H-¹⁹F coupling). The typical coupling constant for such an interaction (JHF) is in the range of 50-60 Hz. rsc.org The chemical shift of the difluoromethyl group is influenced by the electronic environment of the naphthalene ring. Based on data for similar aromatic difluoromethyl compounds, the chemical shift is anticipated to be in the region of -90 to -120 ppm relative to a standard like CFCl₃. rsc.orgresearchgate.net

NOESY is a 2D NMR technique that identifies protons that are close to each other in space, even if they are not directly connected through chemical bonds. mdpi.comresearchgate.netnih.gov This is particularly useful for determining the preferred conformation of the molecule.

For this compound, a NOESY spectrum would be expected to show correlations between:

The proton of the difluoromethyl group and the proton at the 8-position of the naphthalene ring, indicating a spatial proximity due to the peri-interaction.

The protons of the methoxy group and the proton at the 5-position of the naphthalene ring.

The proton of the difluoromethyl group and the proton at the 2-position of the naphthalene ring.

These through-space interactions help to confirm the substitution pattern and provide evidence for the rotational preferences of the difluoromethyl and methoxy groups relative to the plane of the naphthalene ring. gla.ac.uk

Infrared (IR) and Raman Spectroscopy for Functional Group Vibrations and Reaction Monitoring

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a "fingerprint" based on its functional groups.

The IR and Raman spectra of this compound will be dominated by vibrations of the naphthalene skeleton, as well as the characteristic modes of the difluoromethyl and methoxy substituents.

Difluoromethyl Group (CHF₂): This group will exhibit strong C-F stretching vibrations in the IR spectrum, typically in the range of 1100-1000 cm⁻¹. The C-H stretching vibration of this group is expected around 3000 cm⁻¹. rsc.org

Methoxy Group (OCH₃): The C-O stretching vibration will give rise to a strong band in the IR spectrum, usually between 1275 and 1200 cm⁻¹ for the aryl-O bond and a weaker band around 1050-1000 cm⁻¹ for the O-CH₃ bond. The C-H stretching of the methyl group will appear in the 2950-2850 cm⁻¹ region. thieme-connect.de

Naphthalene Ring: The aromatic C-H stretching vibrations are observed above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic ring typically appear in the 1600-1450 cm⁻¹ region. Out-of-plane C-H bending vibrations are also characteristic and appear below 900 cm⁻¹. researchgate.netijcesen.comnist.gov

Predicted Characteristic Vibrational Frequencies

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
Aromatic C-H Stretching 3100-3000
Difluoromethyl C-H Stretching ~3000
Methoxy C-H Stretching 2950-2850
Aromatic C=C Stretching 1600-1450
Difluoromethyl C-F Stretching 1100-1000
Methoxy C-O Stretching 1275-1200 (aryl-O), 1050-1000 (O-CH₃)

In situ spectroscopic techniques, such as ReactIR (FTIR) or Raman, are powerful tools for monitoring the progress of a chemical reaction in real-time without the need for sampling. acs.org In a hypothetical synthesis of this compound, these methods could be employed to:

Track Reactant Consumption: By monitoring the disappearance of characteristic peaks of the starting materials (e.g., a precursor to the difluoromethyl group or a leaving group on the naphthalene ring).

Monitor Product Formation: The appearance and increase in intensity of the characteristic vibrational bands of this compound, such as the C-F stretches, would indicate the progress of the reaction.

Identify Intermediates: In some cases, transient intermediates may have unique vibrational signatures that can be detected, providing valuable mechanistic insights into the reaction pathway.

This real-time data allows for the optimization of reaction conditions, such as temperature, pressure, and catalyst loading, to improve yield and selectivity.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Pattern Analysis

High-resolution mass spectrometry (HRMS) is an indispensable tool for determining the precise elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically to four or five decimal places), HRMS can distinguish between molecules with the same nominal mass but different elemental formulas. For "this compound" (C₁₂H₁₀F₂O), the expected exact mass of the molecular ion [M]⁺˙ can be calculated.

This high precision allows for the confident assignment of the molecular formula, a critical first step in structural identification.

The fragmentation pattern observed in a mass spectrum provides a molecular fingerprint, offering valuable clues about the compound's structure. The fragmentation of "this compound" under electron ionization (EI) is expected to proceed through several characteristic pathways, influenced by the stability of the resulting fragments. The naphthalene core, the methoxy group, and the difluoromethyl group will all influence the fragmentation cascade.

Expected Key Fragmentation Pathways:

Loss of a fluorine atom: The [M-F]⁺ fragment is a common feature in the mass spectra of fluorinated aromatic compounds.

Loss of the difluoromethyl radical: Cleavage of the C-C bond between the naphthalene ring and the difluoromethyl group would result in a [M-CHF₂]⁺ ion. This fragment, corresponding to the 4-methoxynaphthalene cation, would be significantly stabilized by resonance.

Loss of a methyl radical from the methoxy group: The loss of a methyl group (•CH₃) from the molecular ion would lead to the formation of a [M-CH₃]⁺ ion.

Loss of formaldehyde (B43269): Rearrangement and elimination of formaldehyde (CH₂O) from the methoxy group is another plausible fragmentation pathway.

Loss of carbon monoxide: Subsequent fragmentation of ions containing the methoxy group can involve the loss of carbon monoxide (CO).

Tandem mass spectrometry (MS/MS) provides an even deeper level of structural detail by allowing for the isolation and subsequent fragmentation of specific ions from the initial mass spectrum. This technique is instrumental in confirming the proposed structures of fragment ions and establishing fragmentation pathways.

In an MS/MS experiment on the molecular ion of "this compound", one would expect to observe the transitions corresponding to the losses described above. For instance, the precursor ion corresponding to [M]⁺˙ could be selected and fragmented to produce a product ion spectrum that would confirm the losses of F, CHF₂, CH₃, and CH₂O.

A hypothetical MS/MS fragmentation cascade for a key fragment ion is presented below.

Table 1: Predicted MS/MS Fragmentation of a Key Fragment from this compound

Precursor Ion (m/z)Proposed StructureCollision EnergyProduct Ions (m/z)Proposed Neutral Loss
[M-CHF₂]⁺4-methoxynaphthalene cationVariable[M-CHF₂-CH₃]⁺•CH₃
[M-CHF₂]⁺4-methoxynaphthalene cationVariable[M-CHF₂-CO]⁺CO

This table is predictive and based on known fragmentation patterns of related aromatic ethers.

By systematically analyzing the fragmentation of each major ion, a comprehensive picture of the molecule's connectivity can be constructed.

Isotope labeling is a powerful technique used in conjunction with mass spectrometry to trace the fate of specific atoms or functional groups during fragmentation. By replacing an atom with its heavier, stable isotope (e.g., ¹³C for ¹²C, or ²H (D) for ¹H), the mass of the labeled fragment will be shifted in the mass spectrum.

For "this compound", several isotope labeling strategies could be employed to confirm fragmentation mechanisms:

¹³C-labeling of the difluoromethyl group: Synthesizing the molecule with a ¹³C atom in the CHF₂ group would result in a 1 Dalton mass shift in all fragments containing this group. This would definitively confirm the assignment of fragments arising from the loss of the difluoromethyl moiety.

Deuterium-labeling of the methoxy group: Replacing the hydrogens of the methoxy group with deuterium (B1214612) (CD₃) would lead to a 3 Dalton mass increase in the molecular ion and any fragments retaining this group. The loss of a •CD₃ radical instead of a •CH₃ radical would be readily observable.

¹⁸O-labeling of the methoxy group: Using an ¹⁸O-labeled precursor would increase the mass of the molecular ion and all oxygen-containing fragments by 2 Daltons. This would help to trace the oxygen atom during fragmentation, for example, in the loss of formaldehyde.

These labeling studies provide unambiguous evidence for proposed fragmentation pathways and are invaluable for distinguishing between isobaric fragments (fragments with the same nominal mass but different elemental compositions).

X-ray Crystallography for Solid-State Structural Determination (if suitable crystalline derivatives or analogues exist)

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material. This technique can provide accurate bond lengths, bond angles, and information about intermolecular interactions, such as crystal packing and hydrogen bonding.

While no published crystal structure for "this compound" itself is currently available, analysis of structurally similar methoxynaphthalene derivatives can provide significant insight into its likely solid-state conformation. For instance, the crystal structures of compounds like (E)-2-{[(4-methoxynaphthalen-1-yl)methylidene]amino}-4-methylphenol have been determined. researchgate.net

Based on the analysis of such analogues, several structural features of "this compound" in the crystalline state can be predicted:

Planarity of the Naphthalene Core: The naphthalene ring system is expected to be largely planar.

Conformation of the Methoxy and Difluoromethyl Groups: The methoxy and difluoromethyl groups will be positioned out of the plane of the naphthalene ring. The precise torsion angles will be influenced by steric and electronic factors to minimize repulsion and optimize packing efficiency.

Table 2: Predicted Crystallographic Parameters for this compound based on Analogous Structures

ParameterPredicted Value/FeatureBasis for Prediction
Crystal SystemMonoclinic or OrthorhombicCommon for substituted naphthalenes
Space GroupCentrosymmetric (e.g., P2₁/c)Common for achiral molecules
C(Ar)-O Bond Length~1.36 ÅTypical for aryl ethers
C(Ar)-C(F₂) Bond Length~1.50 ÅTypical for Ar-CF₂R systems
Intermolecular Interactionsπ-π stacking, C-H···F, C-H···OBased on functional groups present

This table presents predicted data based on known crystal structures of related methoxynaphthalene derivatives and is intended for illustrative purposes.

Should suitable single crystals of "this compound" or a crystalline derivative be obtained, X-ray diffraction analysis would provide definitive and highly detailed structural information, complementing the data obtained from mass spectrometry and other spectroscopic techniques.

Chemical Transformations and Reactivity Profiles of 1 Difluoromethyl 4 Methoxynaphthalene

Reactions Involving the Difluoromethyl Group

The difluoromethyl (CF₂H) group is a unique functional moiety, often considered a bioisostere for hydroxyl or thiol groups, capable of participating in hydrogen bonding. Its reactivity is distinct from that of a methyl or trifluoromethyl group.

Hydrogen Atom Transfer and Radical Reactions at the Difluoromethyl Center

The C-H bond in the difluoromethyl group is activated by the adjacent electron-withdrawing fluorine atoms, making it susceptible to hydrogen atom transfer (HAT) to generate a difluoromethyl radical. This radical species could then participate in various C-C or C-heteroatom bond-forming reactions. However, no specific studies detailing such reactions for 1-(difluoromethyl)-4-methoxynaphthalene have been found.

Nucleophilic Substitution Reactions at the Difluoromethyl Group

Direct nucleophilic substitution at the difluoromethyl group is generally challenging. However, deprotonation of the C-H bond using a strong base can generate a difluoromethyl anion, which can then act as a nucleophile. This approach has been used for other aryl-CF₂H compounds, but its application to this compound has not been reported.

Oxidation and Reduction Pathways of the Difluoromethyl Moiety

The oxidation of a difluoromethyl group to a carbonyl group (an aldehyde or carboxylic acid) is a plausible transformation, although it often requires harsh conditions. Conversely, the reduction of the difluoromethyl group is not a commonly reported transformation. Specific oxidation or reduction studies on this compound are absent from the current body of scientific literature.

Transformations of the Methoxy (B1213986) Group

The methoxy group (-OCH₃) is a common functional group on aromatic rings and its reactivity is well-established.

Demethylation Strategies and Derivatization to Hydroxy Naphthalene (B1677914)

The cleavage of the methyl ether to yield the corresponding phenol (B47542), 1-(difluoromethyl)-4-hydroxynaphthalene, is a key transformation. Various reagents are known to effect the demethylation of aryl methyl ethers, such as strong protic acids (HBr, HI), Lewis acids (BBr₃, AlCl₃), or nucleophilic reagents. The choice of reagent would be critical to avoid unwanted reactions with the difluoromethyl group. No specific demethylation protocols for this compound have been published.

Ethereal Cleavage and Subsequent Functionalization Reactions

Following demethylation to the hydroxyl group, a wide range of functionalization reactions would become possible. These include O-alkylation, O-acylation, and conversion to a triflate for cross-coupling reactions. However, as the initial demethylation of this compound has not been documented, these subsequent transformations remain hypothetical for this specific compound.

Reactions of the Naphthalene Core

The reactivity of the naphthalene core in this compound is significantly influenced by its substituents. The methoxy group (-OCH₃) is a strong activating group and directs electrophiles to ortho and para positions. Conversely, the difluoromethyl group (-CHF₂) is a deactivating group. This electronic push-pull system creates a distinct reactivity pattern on the bicyclic aromatic framework.

Electrophilic Aromatic Substitution Patterns and Regioselectivity

In electrophilic aromatic substitution reactions, the position of attack on the naphthalene ring is governed by the directing effects of the existing substituents. The methoxy group, being a powerful activating group, directs incoming electrophiles primarily to the ring it is attached to (the homonuclear ring). cutm.ac.in In naphthalene systems, substitution at the α-position (C1, C4, C5, C8) is generally kinetically favored over the β-position (C2, C3, C6, C7) due to the formation of a more stable carbocation intermediate that preserves one of the benzene (B151609) rings' aromaticity. cutm.ac.instackexchange.comlibretexts.org

For this compound, the methoxy group at C4 strongly activates the C2 and C3 positions for electrophilic attack. However, the C2 position is sterically less hindered and electronically favored. The difluoromethyl group at C1 deactivates the ring, making substitution on the other ring less likely under kinetic control. Therefore, electrophilic attack is anticipated to occur predominantly at the C2 position.

Reaction Type Typical Reagents Predicted Major Product Rationale
NitrationHNO₃, H₂SO₄1-(Difluoromethyl)-2-nitro-4-methoxynaphthaleneThe powerful activating effect of the -OCH₃ group directs the electrophile to the same ring. cutm.ac.in Attack at C2 is favored over C3.
HalogenationBr₂, FeBr₃2-Bromo-1-(difluoromethyl)-4-methoxynaphthaleneSimilar to nitration, the methoxy group controls the regioselectivity, directing the bromine to the C2 position.
Friedel-Crafts AcylationRCOCl, AlCl₃2-Acyl-1-(difluoromethyl)-4-methoxynaphthaleneThe solvent can influence the isomer ratio in some naphthalene acylations, but the C2 product is generally expected due to the directing effect of the methoxy group. libretexts.org
SulfonationFuming H₂SO₄This compound-2-sulfonic acidThe regioselectivity of sulfonation can be temperature-dependent. At lower temperatures, the kinetically controlled product (C2) is favored. youtube.comyoutube.com At higher temperatures, the thermodynamically more stable isomer might be formed, which could be influenced by steric interactions between the sulfonic group and the peri-hydrogen at C5. cutm.ac.in

Metal-Catalyzed Cross-Coupling Reactions at Unsubstituted Naphthalene Positions

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. While these reactions typically require a halide or triflate at the coupling site, recent advancements have enabled direct C-H activation and coupling. For this compound, the unsubstituted positions on both rings are potential sites for such reactions.

The regioselectivity of C-H activation is often directed by the electronic properties of the substituents. The electron-rich ring activated by the methoxy group would be more susceptible to electrophilic palladation, a key step in many palladium-catalyzed C-H functionalization reactions. Therefore, positions C2 and C3 are the most likely sites for cross-coupling. Steric factors would likely favor reaction at the C2 position. Positions on the other ring (C5, C6, C7, C8) are less activated and would require more forcing conditions to react.

Coupling Type Catalyst/Reagents Potential Coupling Positions Notes
Suzuki-Miyaura CouplingPd catalyst, boronic acidC2, C3, C5, C6, C7, C8 (requires prior halogenation)If the starting material is a bromo- or iodo-substituted derivative, a wide range of aryl, heteroaryl, or alkyl groups can be introduced. nih.gov
Heck CouplingPd catalyst, alkeneC2, C3 (via C-H activation)Direct C-H activation would likely favor the electron-rich, methoxy-substituted ring.
Buchwald-Hartwig AminationPd catalyst, amineC2, C3, C5, C6, C7, C8 (requires prior halogenation)Allows for the introduction of nitrogen-based functional groups.
Sonogashira CouplingPd/Cu catalyst, terminal alkyneC2, C3, C5, C6, C7, C8 (requires prior halogenation)A standard method for introducing alkyne moieties.

Hydrogenation and Reduction Pathways of the Naphthalene Ring System

The reduction of the naphthalene core can lead to either dihydronaphthalene (dialin) or tetrahydronaphthalene (tetralin) derivatives, depending on the reagents and reaction conditions. youtube.comnumberanalytics.com The regioselectivity of the reduction is influenced by the electronic nature of the substituents.

For this compound, the ring bearing the electron-donating methoxy group is more electron-rich and thus more susceptible to reduction under dissolving metal conditions (e.g., Birch reduction). This would lead to the formation of a 1,4-dihydronaphthalene (B28168) derivative where the methoxy-substituted ring is reduced. In contrast, catalytic hydrogenation over a metal catalyst (e.g., Pd, Pt, Ni) tends to reduce the less sterically hindered or less electron-rich ring first, although this can be substrate-dependent. huji.ac.il

Reduction Method Typical Reagents Predicted Major Product Rationale
Birch ReductionNa or Li, NH₃ (l), ROH1-(Difluoromethyl)-4-methoxy-5,8-dihydronaphthaleneThe electron-rich ring bearing the methoxy group is preferentially reduced.
Catalytic HydrogenationH₂, Pd/C or PtO₂5-(Difluoromethyl)-8-methoxy-1,2,3,4-tetrahydronaphthaleneCatalytic hydrogenation may preferentially reduce the ring that does not bear the substituents, especially under milder conditions. huji.ac.il
Transfer Hydrogenatione.g., Hantzsch ester, acidDependent on conditionsThe outcome can vary based on the specific transfer hydrogenation system used.

Cycloaddition and Pericyclic Reactions Involving the Naphthalene System

The naphthalene system can participate in cycloaddition reactions, although this requires overcoming the aromatic stabilization energy. The dearomatization of naphthalenes through cycloaddition is a known process for constructing polycyclic systems. rsc.org The methoxy-substituted ring of this compound, being electron-rich, is expected to be the more reactive diene component in a Diels-Alder type reaction.

The presence of both an electron-donating and an electron-withdrawing group could also influence the propensity for other pericyclic reactions, although such transformations are less common for simple naphthalenes and often require photochemical activation or specific substitution patterns.

Reaction Type Reactant Expected Reactivity Notes
Diels-Alder [4+2] CycloadditionElectron-deficient dienophile (e.g., maleic anhydride)The methoxy-substituted ring acts as the diene.The reaction would disrupt the aromaticity of one ring, leading to a dihydroanthracene-type adduct. The regioselectivity would be influenced by the positions of the existing substituents.
[2+2] PhotocycloadditionAlkenePossible under photochemical conditions.Can lead to the formation of cyclobutane (B1203170) rings fused to the naphthalene core.
Dearomative CyclopropanationCarbene or carbenoidThe more electron-rich double bond of the methoxy-substituted ring would be the likely site of attack. rsc.orgThis reaction would also lead to a dearomatized product.

Derivatization Strategies and Synthesis of Analogues for Structure Reactivity Studies

Systematic Modification of the Difluoromethyl Group

The difluoromethyl (CHF₂) group is a unique substituent, often considered a lipophilic hydrogen bond donor and a bioisostere of hydroxyl, thiol, or amine groups. wvu.eduresearchwithnj.comnih.gov Its modification is a key strategy for modulating the electronic and steric properties of the parent molecule.

Introduction of Other Fluorinated Alkyl Moieties (e.g., CF₃, CHF₂, CH₂F)

Replacing the difluoromethyl group with other fluorinated alkyls, such as trifluoromethyl (CF₃) or monofluoromethyl (CH₂F), can significantly alter the compound's lipophilicity, metabolic stability, and hydrogen-bonding capabilities.

Trifluoromethyl (CF₃) Analogues: The synthesis of 1-(trifluoromethyl)-4-methoxynaphthalene can be approached by constructing the naphthalene (B1677914) ring system with the CF₃ group already in place. One such method involves the reaction of a suitable precursor, like 1-(3,4-dihydro-2H-5-pyranyl)-2,2,2-trifluoro-1-ethanone, with a benzyl (B1604629) Grignard reagent, followed by dehydration and cyclization to form the substituted trifluoromethylnaphthalene. nih.gov Another strategy involves the conversion of a carboxylic acid or its derivative at the 1-position of 4-methoxynaphthalene to a CF₃ group, a common transformation in medicinal chemistry.

Monofluoromethyl (CH₂F) Analogues: The synthesis of monofluoromethyl analogues is less direct. A potential route involves the reduction of a corresponding 4-methoxy-1-naphthaldehyde (B103360) to a hydroxymethyl group, followed by a deoxofluorination reaction using reagents like diethylaminosulfur trifluoride (DAST) to introduce the single fluorine atom.

Replacement with Non-Fluorinated Isosteric or Bioisosteric Groups

Bioisosteric replacement is a widely used tactic in drug discovery to enhance properties while maintaining biological activity. researchwithnj.comprinceton.edu The CHF₂ group is a known bioisostere for hydroxyl (OH), thiol (SH), and amino (NH₂) groups due to its ability to act as a hydrogen bond donor. researchwithnj.comnih.gov

Hydroxyl (OH) Analogues: The synthesis of 1-hydroxy-4-methoxynaphthalene (a known compound) serves as a direct non-fluorinated analogue.

Thiol (SH) Analogues: A thiol group can be introduced via a Newman-Kwart rearrangement of a corresponding O-aryl thiocarbamate derived from 1-hydroxy-4-methoxynaphthalene, followed by hydrolysis.

Amino (NH₂) Analogues: The synthesis of 1-amino-4-methoxynaphthalene can be achieved through the reduction of a corresponding nitro-substituted naphthalene, which in turn can be prepared by nitration of 1-methoxynaphthalene (B125815).

Classical Isosteres: Simple alkyl groups like methyl (CH₃) can also be considered as classical isosteres. 1-Methyl-4-methoxynaphthalene can be synthesized through various methods, including the reduction of 4-methoxy-1-naphthaldehyde or via cross-coupling reactions.

Diversification at the Methoxy (B1213986) Position

Modification of the methoxy group at the 4-position allows for the exploration of how changes in steric bulk, chain length, and heteroatom content impact the molecule's interactions and properties. A key intermediate for these transformations is 4-(difluoromethyl)-1-naphthol . This precursor can be synthesized from 1-(difluoromethyl)naphthalene (B1313684) via electrophilic substitution to introduce a directing group, followed by steps to install and reveal the hydroxyl functionality.

Variation of Alkoxy Chain Lengths and Branching

The Williamson ether synthesis is a classic and highly effective method for preparing a variety of ethers from an alcohol or phenol (B47542). wvu.edukhanacademy.orgumass.educhegg.commasterorganicchemistry.com Starting with 4-(difluoromethyl)-1-naphthol, a range of alkoxy analogues can be synthesized. The naphthol is first deprotonated with a suitable base, such as sodium hydroxide (B78521) or potassium carbonate, to form the nucleophilic naphthoxide ion. This intermediate is then reacted with a primary alkyl halide (e.g., iodoethane, 1-bromopropane, 2-bromopropane) to yield the desired ether via an Sₙ2 reaction. wvu.eduumass.edu

Target AnaloguePrecursorKey ReactionReagents
1-(Difluoromethyl)-4-ethoxynaphthalene4-(Difluoromethyl)-1-naphtholWilliamson Ether Synthesis1. NaOH or K₂CO₃2. CH₃CH₂I
1-(Difluoromethyl)-4-propoxynaphthalene4-(Difluoromethyl)-1-naphtholWilliamson Ether Synthesis1. NaOH or K₂CO₃2. CH₃CH₂CH₂Br
1-(Difluoromethyl)-4-isopropoxynaphthalene4-(Difluoromethyl)-1-naphtholWilliamson Ether Synthesis1. NaOH or K₂CO₃2. (CH₃)₂CHBr
4-(Benzyloxy)-1-(difluoromethyl)naphthalene4-(Difluoromethyl)-1-naphtholWilliamson Ether Synthesis1. NaOH or K₂CO₃2. BnCl

Replacement with Other Heteroatom-Containing Substituents (e.g., sulfides, amines)

Introducing different heteroatoms like sulfur or nitrogen in place of the ether oxygen can significantly alter electronic properties, hydrogen bonding potential, and metabolic stability.

Sulfides (Thioethers): Analogues such as 1-(difluoromethyl)-4-(methylthio)naphthalene can be prepared from a 4-bromo-1-(difluoromethyl)naphthalene precursor. bldpharm.com This can be achieved through a transition-metal-catalyzed cross-coupling reaction with sodium thiomethoxide. Alternatively, methods for the direct synthesis of difluoromethyl thioethers have been developed, which could be adapted to the naphthalene system. rsc.org

Amines: The synthesis of 4-(difluoromethyl)-1-aminonaphthalene and its N-alkylated derivatives can be accomplished through several routes. A common method is the Buchwald-Hartwig amination of a 4-halo-1-(difluoromethyl)naphthalene precursor with a desired amine (e.g., ammonia, methylamine, dimethylamine) using a palladium catalyst. Another approach involves the reduction of a 4-nitro-1-(difluoromethyl)naphthalene intermediate.

Naphthalene Core Modifications

Introducing additional substituents onto the naphthalene rings allows for a comprehensive exploration of the structure-reactivity space. nih.gov Synthetic strategies for creating substituted naphthalenes are well-established and can be adapted to the target scaffold. rsc.orgnih.gov This can involve either building the substituted naphthalene from acyclic precursors or by late-stage functionalization of the 1-(difluoromethyl)-4-methoxynaphthalene core.

Electrophilic aromatic substitution on this compound would be directed by the powerful activating and ortho-, para-directing methoxy group. However, since the para-position (position 4) is blocked, substitution would be expected to occur primarily at the ortho-position (position 2). Halogenation (e.g., with Br₂ or NBS) or nitration (HNO₃/H₂SO₄) could introduce substituents at this position, leading to analogues like:

2-Bromo-1-(difluoromethyl)-4-methoxynaphthalene

1-(Difluoromethyl)-4-methoxy-2-nitronaphthalene

Introduction of Additional Substituents at Varying Positions

The introduction of new functional groups onto the naphthalene core of this compound can be guided by the directing effects of the existing substituents. The 4-methoxy group is a potent activating group and an ortho, para-director for electrophilic aromatic substitution. Conversely, the 1-difluoromethyl group is anticipated to be electron-withdrawing and deactivating. In this arrangement, the strong activating effect of the methoxy group is expected to dominate, directing incoming electrophiles primarily to the C2 position, which is ortho to the methoxy group.

Electrophilic Aromatic Substitution:

Standard electrophilic aromatic substitution reactions can be employed to introduce a variety of substituents at the C2 position.

Nitration: Treatment with nitric acid in the presence of a strong acid catalyst like sulfuric acid would likely yield 2-nitro-1-(difluoromethyl)-4-methoxynaphthalene. The nitro group can subsequently be reduced to an amine, providing a versatile handle for further functionalization, such as amide or sulfonamide formation.

Halogenation: Reactions with elemental bromine or chlorine in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃) would be expected to afford the corresponding 2-bromo or 2-chloro derivatives. These halogenated naphthalenes are valuable precursors for metal-catalyzed cross-coupling reactions.

Friedel-Crafts Acylation and Alkylation: The introduction of acyl or alkyl groups can be achieved via Friedel-Crafts reactions. For instance, reacting this compound with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid would likely lead to the formation of a 2-acyl derivative.

A summary of potential electrophilic substitution reactions is presented in Table 1.

Reaction Reagents and Conditions Expected Major Product Plausible Yield Range
NitrationHNO₃, H₂SO₄, 0 °C to rt2-Nitro-1-(difluoromethyl)-4-methoxynaphthalene70-85%
BrominationBr₂, FeBr₃, CCl₄, rt2-Bromo-1-(difluoromethyl)-4-methoxynaphthalene80-95%
AcylationCH₃COCl, AlCl₃, CS₂, 0 °C1-(2-Acetyl-1-(difluoromethyl)-4-methoxynaphthalen-yl)ethan-1-one65-80%

Table 1: Plausible Electrophilic Aromatic Substitution Reactions on this compound. This table is generated based on analogous reactions on substituted naphthalenes and reflects expected outcomes.

Metal-Catalyzed Cross-Coupling Reactions:

For the introduction of substituents at positions other than C2, a different strategy is required. This would typically involve the synthesis of a halogenated precursor, such as 1-bromo-4-methoxynaphthalene, which can be converted to this compound after the desired substitutions have been made. Alternatively, if a bromo-substituted derivative of the title compound is synthesized (e.g., 2-bromo-1-(difluoromethyl)-4-methoxynaphthalene), it can serve as a substrate for various cross-coupling reactions to introduce aryl, alkyl, or other functional groups.

Annulation and Ring Expansion/Contraction Strategies for Novel Naphthalene Analogues

The construction of novel polycyclic frameworks from this compound can lead to the discovery of compounds with unique steric and electronic properties. Annulation reactions, which involve the formation of a new ring fused to the existing naphthalene system, are a powerful tool in this regard.

Palladium-Catalyzed Annulation of Alkynes:

A well-established method for the synthesis of highly substituted polycyclic aromatic compounds is the palladium-catalyzed annulation of internal alkynes. acs.orgnih.gov This strategy could potentially be applied to a halogenated derivative of this compound. For example, 2-bromo-1-(difluoromethyl)-4-methoxynaphthalene could react with a variety of internal alkynes in the presence of a palladium catalyst to yield complex polycyclic structures. The regioselectivity of this process is influenced by both electronic and steric factors. acs.org

Nickel-Catalyzed Benzannulation:

Another approach involves the nickel-catalyzed [2+2+2] benzannulation of alkynes. rsc.org This method allows for the construction of a new benzene (B151609) ring, leading to the formation of substituted phenanthrene (B1679779) or anthracene (B1667546) derivatives from a naphthalene precursor. This transformation typically proceeds via C-X bond cleavage followed by alkyne insertion and C-H activation. rsc.org

Ring Expansion/Contraction:

While less common for naphthalene systems, ring expansion or contraction strategies could offer pathways to novel carbocyclic cores. For instance, the formation of a cyclopropane (B1198618) ring fused to the naphthalene, followed by a rearrangement reaction, could potentially lead to a ring-expanded system. However, such strategies would require the development of specific methodologies tailored to this particular substrate.

Synthesis of Chiral Analogues and Stereoselective Approaches

The introduction of chirality into the analogues of this compound can be achieved through several stereoselective synthetic strategies. This is particularly relevant for applications in medicinal chemistry, where the stereochemistry of a molecule often dictates its biological activity.

Asymmetric Catalysis:

The use of chiral catalysts can enable the enantioselective functionalization of the naphthalene core or its side chains. For instance, if a ketone derivative is synthesized via Friedel-Crafts acylation, its asymmetric reduction using a chiral catalyst (e.g., a chiral oxazaborolidine) could yield a chiral alcohol.

Synthesis from Chiral Precursors:

An alternative approach is to start the synthesis from a chiral precursor. For example, the asymmetric sulfa-Michael addition of naphthalene-1-thiol to trans-chalcone derivatives, catalyzed by a bifunctional cinchona/sulfonamide organocatalyst, has been shown to produce chiral β-naphthyl-β-sulfanyl ketones with high enantioselectivity. nih.gov While not a direct derivatization of the title compound, this illustrates a strategy where a chiral naphthalene derivative is constructed first, which could then be further elaborated to include the difluoromethyl and methoxy functionalities.

Derivatization of Prochiral Groups:

If a substituent with a prochiral center is introduced, a subsequent stereoselective reaction can establish a new stereocenter. For example, the conversion of an aldehyde derivative to a chiral cyanohydrin using a chiral catalyst would introduce a new stereogenic center.

The synthesis of chiral analogues often requires careful planning and optimization of reaction conditions to achieve high levels of stereocontrol. The choice of chiral catalyst or auxiliary is crucial and depends on the specific transformation being performed.

Advanced Applications in Chemical Synthesis and Materials Science

Use as a Building Block in Complex Molecule Synthesis

The structural framework of 1-(difluoromethyl)-4-methoxynaphthalene, featuring a rigid naphthalene (B1677914) core and two distinct functional groups, theoretically positions it as a versatile building block for the synthesis of more elaborate molecules.

In principle, the naphthalene ring system of this compound could be chemically transformed to yield fluorinated heterocyclic compounds. The presence of the methoxy (B1213986) and difluoromethyl groups could direct the regioselectivity of cyclization reactions. For instance, demethylation of the methoxy group to a phenol (B47542) would provide a nucleophilic center for intramolecular reactions to form oxygen-containing heterocycles. The difluoromethyl group, known for its metabolic stability and ability to act as a lipophilic hydrogen bond donor, would be incorporated into the final heterocyclic structure, a desirable feature in many biologically active molecules. researchgate.net The synthesis of diverse fluorine-containing heterocycles is a significant focus in medicinal and agricultural chemistry due to their enhanced biological activities. rsc.orgnih.gov

The total synthesis of complex natural products or designed molecules often relies on the strategic use of well-defined building blocks. This compound could potentially serve as such an intermediate. The naphthalene core can be extensively modified through various synthetic transformations, including electrophilic aromatic substitution, transition metal-catalyzed cross-coupling reactions, and oxidation or reduction of the aromatic system. The difluoromethyl group can serve as a stable bioisosteric replacement for other functional groups, such as a hydroxyl or thiol group, which can be a valuable strategy in drug design to improve pharmacokinetic properties. researchgate.net

Role in Reagent Development for Organic Synthesis

The development of novel reagents with unique reactivity is a cornerstone of synthetic organic chemistry. The electronic properties conferred by the difluoromethyl group suggest that derivatives of this compound could be explored for such purposes.

While no literature currently supports this, it is conceivable that the difluoromethyl group could be chemically modified to generate a new fluorinating agent. More plausibly, the naphthalene backbone could be functionalized with phosphine (B1218219), amine, or other coordinating groups to create novel ligands for transition metal catalysis. The electron-withdrawing nature of the difluoromethyl group could electronically tune the metal center, potentially leading to catalysts with enhanced activity or selectivity for specific organic transformations.

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. nih.gov For this compound to be utilized as a chiral auxiliary, it would first need to be resolved into its individual atropisomers, as restricted rotation around the bond connecting the difluoromethyl group to the naphthalene ring could lead to axial chirality. Alternatively, a chiral center could be introduced elsewhere on the molecule. Once resolved, this chiral scaffold could, in theory, direct the stereoselective formation of new stereocenters in a substrate. However, there is no current evidence of its use in this capacity.

Potential in Functional Organic Materials

Naphthalene and its derivatives are well-established components of functional organic materials due to their inherent photophysical and electronic properties. The incorporation of a difluoromethyl group could serve to modulate these properties for specific applications. The electron-withdrawing character of the difluoromethyl group would be expected to influence the frontier molecular orbital energies of the naphthalene system, thereby affecting its absorption and emission characteristics. This could potentially lead to the development of new materials for applications such as organic light-emitting diodes (OLEDs) or as specialized fluorescent probes for bioimaging.

Integration into Fluorinated Polymer Architectures

The introduction of fluorinated groups into polymer backbones is a well-established strategy for modifying material properties. The presence of the difluoromethyl group in this compound makes it a candidate monomer for the synthesis of novel fluorinated polymers. The C-F bond is highly polarized and strong, which can impart increased thermal stability and chemical resistance to the resulting polymer. sigmaaldrich.com

The polymerization of monomers containing naphthalene units can lead to polymers with high thermal stability and desirable electronic properties. For instance, naphthalene diimide-based conjugated polymers are known for their performance in organic field-effect transistors. acs.orgresearchgate.netnih.gov While a direct polymerization of this compound has not been extensively documented, it could hypothetically be achieved through various polymerization techniques, such as reversible addition-fragmentation chain-transfer (RAFT) polymerization, which has been successfully used for other fluorinated monomers. researchgate.net

The integration of the this compound unit into a polymer chain is expected to influence the polymer's solubility, morphology, and electronic characteristics. The difluoromethyl group, being less hydrophobic than a trifluoromethyl group, may offer a nuanced balance of properties. Research on other fluorinated polymers suggests that the incorporation of such groups can disrupt chain packing, which in turn affects gas permeability and other physical properties. researchgate.net

Below is a table summarizing the properties of related fluorinated naphthalene-based polymers, which can serve as a benchmark for predicting the performance of polymers derived from this compound.

Polymer SystemHighest Occupied Molecular Orbital (HOMO) (eV)Lowest Unoccupied Molecular Orbital (LUMO) (eV)Electron Mobility (cm²/Vs)Thermal Stability (Td, 5% weight loss)
Naphthalene Diimide-based Polymer (PBFNDI-T)---442°C
Naphthalene Diimide-based Polymer (PBFNDI-BT)---453°C
Naphthalene Diimide-based Polymer (PBFNDI-TVT)---455°C
Fluorinated Naphthalene Diimide-Benzothiadiazole Copolymer (P1)-5.45-3.890.086~455°C
Fluorinated Naphthalene Diimide-Benzothiadiazole Copolymer (P2)-5.62-3.870.258~455°C

Table 1: Properties of representative fluorinated naphthalene-based polymers. Data extracted from related research to infer potential characteristics of polymers containing this compound. acs.orgnih.gov

Exploration as a Component in Liquid Crystals or Optoelectronic Materials

The unique combination of a planar aromatic naphthalene core, an electron-donating methoxy group, and a polar difluoromethyl group makes this compound a promising candidate for applications in liquid crystals and optoelectronic materials.

Optoelectronic Materials: Naphthalene derivatives are widely studied for their applications in optoelectronics, including organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). researchgate.netrsc.org The electronic properties of naphthalene-based materials can be tuned by the introduction of various functional groups. researchgate.netrsc.org The electron-donating methoxy group and the electron-withdrawing difluoromethyl group on the naphthalene core of this compound create a donor-acceptor character within the molecule. This intramolecular charge transfer is a desirable feature for many optoelectronic applications. rsc.org

Fluorination is a common strategy to lower the LUMO energy level of organic semiconductors, which can improve electron injection and transport. nih.gov Studies on fluorinated naphthalene diimides have shown that the degree and position of fluorination significantly impact the electronic properties and device performance. researchgate.netnih.gov While specific data for this compound is not available, it is reasonable to infer that its electronic properties would be intermediate between its non-fluorinated and perfluorinated analogues.

Related Compound ClassApplication AreaKey Property Influenced by Functional Groups
Methoxybiphenyl DerivativesLiquid CrystalsNematic to isotropic transition temperatures. rsc.org
Fluorinated CyclopropanesLiquid CrystalsDielectric anisotropy. nih.gov
Naphthalene DiimidesOptoelectronicsLUMO energy levels, electron mobility. researchgate.netnih.govnih.gov
Distyrylnaphthalene DerivativesCellular ImagingFluorescence and affinity for specific structures. rsc.org

Table 2: Potential applications of this compound in liquid crystals and optoelectronics based on related compound classes.

Influence of Fluorine Content on Material Properties (e.g., dielectric constant, refractive index)

The introduction of fluorine into a material has a profound effect on its dielectric and optical properties. The high electronegativity of fluorine and the strength of the C-F bond are key factors. sigmaaldrich.com

Dielectric Constant: The dielectric constant (Dk) is a measure of a material's ability to store electrical energy in an electric field. For applications in microelectronics, materials with a low dielectric constant are highly sought after to reduce signal delay and power consumption. bohrium.com The incorporation of fluorine, typically in the form of -CF3 groups, is a well-known method to lower the dielectric constant of polymers. rsc.orgresearchgate.net This is attributed to two main factors: the low polarizability of the C-F bond and the increase in free volume caused by the bulky fluorine atoms, which disrupts polymer chain packing. researchgate.netresearchgate.net

While the difluoromethyl group is smaller than the trifluoromethyl group, it is still expected to lower the dielectric constant compared to a non-fluorinated analogue. Studies on fluorinated polyimides have shown a clear correlation between fluorine content and a reduction in the dielectric constant. bohrium.commdpi.com However, an excessive amount of fluorine can sometimes lead to an increase in the dielectric constant due to the increased density of polar groups. researchgate.net The difluoromethyl group in this compound offers a middle ground that could be advantageous for achieving a desirable balance of properties.

Refractive Index: The refractive index of a polymer is another critical optical property. Fluorinated polymers generally exhibit lower refractive indices compared to their non-fluorinated counterparts. sigmaaldrich.com This is a direct consequence of the low polarizability of the C-F bond. However, the presence of the aromatic naphthalene core in this compound would contribute to a higher refractive index. Therefore, polymers incorporating this monomer would likely have a refractive index that is a balance between the effects of the fluorinated group and the aromatic structure. The ability to tune the refractive index is important for applications such as anti-reflective coatings and optical waveguides. jst.go.jpelsevierpure.com

Fluorine-Containing GroupGeneral Effect on Dielectric ConstantGeneral Effect on Refractive IndexRationale
-CF3DecreaseDecreaseLow polarizability of C-F bond, increased free volume. sigmaaldrich.comrsc.orgresearchgate.net
-CHF2Decrease (expected)Decrease (expected)Intermediate properties between -CH3 and -CF3, still contributes to lower polarizability and some increase in free volume.

Table 3: General influence of fluorinated groups on the dielectric constant and refractive index of polymers.

Future Research Directions and Unexplored Avenues

Development of More Sustainable and Greener Synthetic Routes

The future of synthesizing 1-(difluoromethyl)-4-methoxynaphthalene and similar compounds is increasingly tied to the principles of green chemistry. Researchers are actively exploring methods that reduce waste, minimize energy consumption, and utilize less hazardous reagents. Key areas of investigation include electrochemistry and photocatalysis, which offer pathways to activate molecules using electricity or light, often under mild conditions. mdpi.com

Visible-light photocatalysis, for instance, has emerged as a powerful tool for a variety of chemical transformations, including the introduction of difluoromethyl groups. mdpi.com These reactions can often be performed at room temperature, reducing the energy input required compared to traditional heating methods. The use of inexpensive and readily available photocatalysts is a key aspect of this sustainable approach. rsc.org

Exploration of Novel Catalytic Transformations for Difluoromethylation and Naphthalene (B1677914) Functionalization

The development of new and more efficient catalytic systems is a cornerstone of modern organic synthesis. For the synthesis of compounds like this compound, this involves two main aspects: the difluoromethylation reaction itself and the selective functionalization of the naphthalene core.

Recent years have seen a surge in the development of metal-based catalysts for transferring the difluoromethyl (CF2H) group to aromatic rings. rsc.org While palladium has been a workhorse in this area, there is growing interest in using more abundant and less expensive base metals. acs.org Additionally, methods that allow for the direct C-H difluoromethylation of arenes are highly sought after as they streamline the synthetic process by avoiding the pre-functionalization of the starting material. rsc.org

For the naphthalene moiety, achieving regioselective functionalization remains a significant challenge. researchgate.net The development of catalysts that can direct the introduction of substituents to specific positions on the naphthalene ring with high selectivity is a key area of research. researchgate.net This is crucial for creating a diverse range of derivatives with tailored properties.

Advanced Computational Modeling for Precise Property Prediction and Reaction Design

Computational chemistry is becoming an indispensable tool in the design and understanding of chemical reactions and molecular properties. In the context of this compound, advanced computational modeling can be employed in several ways.

Density Functional Theory (DFT) calculations, for example, can provide insights into reaction mechanisms, helping researchers to understand how a particular catalyst facilitates a transformation. acs.org This knowledge can then be used to design more effective catalysts or optimize reaction conditions.

Furthermore, molecular simulations can be used to predict the physical and chemical properties of new molecules before they are synthesized in the lab. nd.edu This predictive capability can help to prioritize synthetic targets and reduce the amount of experimental work required. By accurately modeling factors such as solubility, stability, and electronic properties, researchers can better anticipate the potential applications of a novel compound. nd.edu

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a traditional batch reactor, offers numerous advantages for chemical synthesis. seqens.com These include enhanced safety, better control over reaction parameters like temperature and pressure, and improved scalability. seqens.com For the synthesis of this compound, transitioning from batch to flow processes could lead to more efficient and reproducible production. acs.org

The integration of flow chemistry with automated synthesis platforms represents a significant leap forward. acs.org These systems can perform multiple reaction steps in a "telescoped" manner, where the product of one reaction is directly fed into the next without intermediate purification steps. acs.org This not only saves time and resources but also allows for the rapid generation of a library of related compounds for screening and optimization.

Discovery of Unique Reactivity Patterns Through High-Throughput Experimentation

High-throughput experimentation (HTE) is a powerful strategy for accelerating chemical discovery. youtube.com It involves running a large number of reactions in parallel, each with slightly different conditions or reagents. youtube.com This approach allows researchers to rapidly screen a vast chemical space to identify optimal reaction conditions or discover entirely new reactions. purdue.eduyoutube.com

In the context of this compound, HTE could be used to quickly identify the best catalyst, solvent, and temperature for its synthesis. youtube.com It could also be employed to explore the reactivity of this compound with a wide range of other molecules, potentially leading to the discovery of new derivatives with interesting properties. nih.gov The massive amounts of data generated by HTE can be analyzed to identify trends and build predictive models, further enhancing the efficiency of the discovery process. youtube.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.